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Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B15556434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a
proposed synthesis pathway for 4-Pentylphenol-d5 (4-n-Pentylphenol-2,3,5,6-d4,0D). This
deuterated standard is a valuable tool in various research applications, particularly in mass
spectrometry-based quantitative analysis and metabolic studies.

Core Chemical and Physical Properties

Quantitative data for 4-Pentylphenol-d5 and its non-deuterated analogue are summarized
below. Properties for the non-deuterated form are provided for reference, as they are expected
to be physically similar.
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4-Pentylphenol-d5

4-Pentylphenol (Non-

Property
(Isotopologue) deuterated Analogue)
4-n-Pentylphenol, p-
4-n-Pentylphenol-2,3,5,6-
Synonyms Amylphenol, p-Hydroxy-n-
d4,0D, p-Amylphenol-d5
pentylbenzene[1]
CAS Number 126839-95-0 14938-35-3[2][3]
Molecular Formula C11H11Ds0O C11H160]2]
Molecular Weight 169.28 g/mol 164.24 g/mol [2]

Isotopic Purity

> 98 atom % D

N/A

Physical State

Not specified; likely solid or

liquid near room temperature.

White to pale yellow solid or

clear light yellow liquid[1][3]

Melting Point Not specified. 22 - 25 °C[3]
Boiling Point Not specified. 250 °CJ3]
Density Not specified. 0.960 g/cm3 (at 20 °C)[3]

Proposed Synthesis of 4-Pentylphenol-d5

While specific literature detailing the synthesis of 4-Pentylphenol-d5 is not readily available, a

robust synthetic route can be proposed based on the well-established synthesis of its non-

deuterated counterpart.[3] The strategy involves a three-step sequence starting from

commercially available phenol-d6: (1) O-acylation with pentanoyl chloride, (2) a Lewis-acid

catalyzed Fries rearrangement to form the para-substituted phenone, and (3) a Wolff-Kishner

reduction of the ketone to yield the final product.

Experimental Protocols

Step 1: Synthesis of Phenyl-d5-valerate (O-Acylation)

» Methodology: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol-d6 (1.0 eq) in a suitable

anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Add an anhydrous base,

such as pyridine or triethylamine (1.1 eq), and cool the mixture to O °C in an ice bath. Add
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pentanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the
temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to
warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC). Upon completion, quench the reaction by adding dilute
hydrochloric acid. Separate the organic layer, wash sequentially with saturated sodium
bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield crude phenyl-d5-valerate, which can be purified by vacuum

distillation or column chromatography.
Step 2: Synthesis of 4'-Hydroxy-d4-valerophenone (Fries Rearrangement)

o Methodology: To a flame-dried reaction vessel under a nitrogen atmosphere, add phenyl-d5-
valerate (1.0 eq).[4] Cool the vessel to 0 °C and add anhydrous aluminum chloride (AICls,
1.2 eq) portion-wise, controlling the initial exotherm.[4] After the addition, slowly heat the
reaction mixture to 100-120 °C and maintain for 2-4 hours.[3] The reaction is highly
temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer,
while lower temperatures favor the desired para-isomer.[4] Monitor the rearrangement by
TLC or GC-MS. After cooling to room temperature, carefully quench the reaction by pouring
it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with
ethyl acetate or diethyl ether. Combine the organic extracts, wash with water and brine, dry
over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4'-hydroxy-d4-
valerophenone can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-Pentylphenol-d5 (Wolff-Kishner Reduction)

o Methodology: The Wolff-Kishner reduction is employed to reduce the ketone to a methylene
group under basic conditions.[5][6] In a round-bottom flask fitted with a reflux condenser,
combine 4'-hydroxy-d4-valerophenone (1.0 eq), hydrazine hydrate (4-5 eq), and a high-
boiling solvent like diethylene glycol.[5][7] Add potassium hydroxide (KOH, 4-5 eq) pellets to
the mixture. Heat the reaction to 120-140 °C for 1-2 hours to facilitate the formation of the
hydrazone intermediate.[5] After this period, increase the temperature to 190-210 °C to allow
for the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this
temperature until gas evolution ceases (typically 3-5 hours). Cool the reaction mixture, dilute
with water, and acidify with dilute HCI to protonate the phenoxide. Extract the product with
diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The final product, 4-Pentylphenol-d5, can
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be purified by column chromatography on silica gel or by vacuum distillation. The final
hydroxyl proton (OD) is readily exchangeable with protic solvents or moisture in the air.

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 4-Pentylphenol-d5.
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Caption: Proposed three-step synthesis of 4-Pentylphenol-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentylphenol-d5:
Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556434#4-pentylphenol-d5-chemical-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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